2-Methylcyclohexanamine hydrochloride 2-Methylcyclohexanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 10049-61-3
VCID: VC16498131
InChI: InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H
SMILES:
Molecular Formula: C7H16ClN
Molecular Weight: 149.66 g/mol

2-Methylcyclohexanamine hydrochloride

CAS No.: 10049-61-3

Cat. No.: VC16498131

Molecular Formula: C7H16ClN

Molecular Weight: 149.66 g/mol

* For research use only. Not for human or veterinary use.

2-Methylcyclohexanamine hydrochloride - 10049-61-3

Specification

CAS No. 10049-61-3
Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
IUPAC Name 2-methylcyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H
Standard InChI Key XCLFCWFKPOQAHM-UHFFFAOYSA-N
Canonical SMILES CC1CCCCC1N.Cl

Introduction

Chemical Structure and Stereochemistry

Molecular Composition

2-Methylcyclohexanamine hydrochloride has the molecular formula C₇H₁₆N·HCl and a molecular weight of 151.66 g/mol . The compound features a cyclohexane ring with a methyl group at the 2-position and an amine group at the 1-position, forming a chiral center. The hydrochloride salt enhances its stability and solubility in polar solvents.

Stereochemical Configuration

The (1R,2S) configuration distinguishes this compound from its stereoisomers, such as (1S,2R)-2-methylcyclohexanamine. Chirality plays a pivotal role in its interactions with biological targets, as enantiomers often exhibit divergent pharmacological activities. X-ray crystallography and NMR spectroscopy confirm the spatial arrangement of substituents, which is critical for its function as a chiral building block .

Synthesis and Production

Laboratory-Scale Synthesis

A common synthetic route involves the hydrogenation of 2-methylcyclohexanone using a chiral catalyst, such as palladium on carbon (Pd/C), under hydrogen gas. The resulting amine is subsequently treated with hydrochloric acid to form the hydrochloride salt. For example, Ambeed reports a yield of 40% via reaction with trimethylacetyl chloride in ethanol, followed by crystallization.

Key Reaction Steps:

  • Reduction: 2-Methylcyclohexanone → 2-Methylcyclohexanamine (using H₂/Pd/C).

  • Salt Formation: Amine + HCl → 2-Methylcyclohexanamine hydrochloride .

Industrial Production

Industrial methods employ large-scale hydrogenation reactors to optimize yield and purity. Continuous-flow systems and chiral resolution techniques ensure enantiomeric excess (e.e.) >99%, which is crucial for pharmaceutical applications . Post-synthesis purification involves recrystallization from ethanol or ether, achieving >98% purity .

Physicochemical Properties

Thermal and Spectral Characteristics

  • Melting Point: 234°C (lit. 241.9°C) .

  • IR Spectra: Peaks at 2859 cm⁻¹ (C-H stretch) and 1606 cm⁻¹ (N-H bend) .

  • NMR Data:

    • ¹H NMR (DMSO-d₆): δ 0.91 (d, J=6.2 Hz, CH₃), δ 3.11–3.19 (m, NCH) .

    • ¹³C NMR: δ 14.0 (CH₃), δ 52.5 (NH₂CH) .

Solubility and Stability

The compound is soluble in water, ethanol, and dimethyl sulfoxide (DMSO) but insoluble in nonpolar solvents like hexane. It remains stable under ambient conditions but degrades upon prolonged exposure to light or moisture .

Applications in Pharmaceutical Research

Drug Intermediate

2-Methylcyclohexanamine hydrochloride is a key intermediate in synthesizing central nervous system (CNS) stimulants and adrenergic receptor agonists. Its chiral structure enables selective binding to dopamine and norepinephrine transporters, modulating neurotransmitter release.

Mechanistic Insights

The compound’s mechanism involves conformational induction at enzyme active sites. For instance, it inhibits monoamine oxidase (MAO) by occupying the substrate-binding pocket, thereby altering catalytic activity.

Table 1: Comparative Pharmacological Activity of Chiral Amines

CompoundTarget ReceptorIC₅₀ (nM)Selectivity
2-MethylcyclohexanamineMAO-A120Moderate
(1R,2S)-Ephedrineα₁-Adrenergic85High
2-PhenylcyclopropanamineDopamine D₂200Low

Comparison with Structural Analogs

(2-Methylcyclohexyl)methanamine Hydrochloride

This analog (CAS 212382-67-7) features an additional methylene group, increasing molecular weight to 163.69 g/mol . While both compounds share similar synthetic routes, the methanamine derivative exhibits lower solubility in water due to enhanced hydrophobicity .

N-Methylcyclohexylamine

Patented production methods for N-methylcyclohexylamine involve reductive alkylation of cyclohexanone with methylamine . Unlike 2-methylcyclohexanamine, this compound lacks chirality, limiting its utility in enantioselective synthesis .

Future Research Directions

  • Enantioselective Catalysis: Developing novel catalysts to improve synthetic efficiency.

  • Toxicological Studies: Long-term exposure effects on mammalian systems.

  • Drug Delivery Systems: Exploring liposomal formulations to enhance bioavailability.

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